N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a phenylcyclobutyl group, and an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Introduction of the phenylcyclobutyl group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the phenylcyclobutyl moiety.
Formation of the aminoacetamide group: This can be accomplished through the reaction of an appropriate amine with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, often employing catalysts and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylcyclobutyl moiety may play crucial roles in binding to these targets, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclopropyl)amino]acetamide
- N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclohexyl)amino]acetamide
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide is unique due to the presence of the phenylcyclobutyl group, which may impart distinct chemical and biological properties compared to its analogs with cyclopropyl or cyclohexyl groups. This uniqueness could translate into different reactivity, binding affinity, and overall efficacy in its applications.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(1-phenylcyclobutyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14(2)17(3,13-19)21-16(22)12-20-18(10-7-11-18)15-8-5-4-6-9-15/h4-6,8-9,14,20H,7,10-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESDHWVGJFMXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1(CCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.